molecular formula C15H10N2O3 B1359892 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-74-4

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B1359892
CAS No.: 1089342-74-4
M. Wt: 266.25 g/mol
InChI Key: UZFOCCNBXIVYON-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound with a fused pyrido-pyrimidine structure. This compound is notable for its biological activity and is used in various fields of scientific research, including medicinal chemistry, bioorganic chemistry, and materials science .

Biochemical Analysis

Biochemical Properties

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with magnesium ions (Mg2+), which are essential cofactors for many enzymatic reactions . The keto oxygen atom at the 4-position and the nitrogen atom in the pyrimidine ring can chelate with Mg2+ ions, stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. The compound’s keto group and nitrogen atoms can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in the downregulation of specific metabolic pathways and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to alterations in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid typically involves cyclative condensation reactions. One common method is the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Properties

IUPAC Name

4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOCCNBXIVYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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